molecular formula C8H20ClNO B2468703 (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride CAS No. 2490322-87-5

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride

Cat. No. B2468703
CAS RN: 2490322-87-5
M. Wt: 181.7
InChI Key: ZFQYJPPTTHKUJI-FJXQXJEOSA-N
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Description

“(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride” is a chemical compound. It is also known as 1-Amino-2-methyl-2-propanol . The compound has a molecular weight of 89.14 and its molecular formula is C4H11NO . It is a liquid at room temperature with a density of 0.957 g/mL at 25 °C . The compound should be stored at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a density of 0.957 g/mL at 25 °C . It has a refractive index of n20/D 1.448 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Properties of Derivatives

A study by Pařík & Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from various amines, including 2-methylpropan-1-amine and (2S)-3-methylbutan-2-amine. They found that these compounds could be prepared with yields ranging from 45–99% and characterized their properties using NMR spectroscopy, mass spectrometry, and elemental analyses (Pařík & Chlupatý, 2014).

Molecular Self-Assembling Studies

Iwahashi et al. (2000) conducted a study on the self-associations of alcohols including 2-methylpropan-2-ol (tert-butanol) in carbon tetrachloride solutions. They used near-infrared spectroscopic observations to analyze the association process of these molecules at various temperatures (Iwahashi et al., 2000).

Biocatalytic Synthesis of Chiral Amines

Ducrot et al. (2021) described the biocatalytic synthesis of small 2-aminoalkanes using amine dehydrogenases (AmDHs). They demonstrated efficient synthesis with conversions up to 97.1% and moderate to high enantioselectivities for various compounds, including (S)-1-methoxypropan-2-amine and (S)-butan-2-amine (Ducrot et al., 2021).

Crystallographic Analysis of Lithiated Diamino Diethers

Su et al. (2014) performed crystallographic analysis on dilithiated diamino diethers derived from N-isopropyl valinol or N-isopropyl alaninol. This study provides valuable insights into the structural properties and solution behaviors of these compounds (Su et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause respiratory system damage . The compound has a flash point of 73.8 °C .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-5-7(9)6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQYJPPTTHKUJI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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